molecular formula C22H25N3OS B2696459 1-(4-tert-butylbenzoyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea CAS No. 1119391-85-3

1-(4-tert-butylbenzoyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2696459
CAS No.: 1119391-85-3
M. Wt: 379.52
InChI Key: WUBPJOOSQRGKBR-UHFFFAOYSA-N
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Description

1-(4-tert-Butylbenzoyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a synthetic thiourea derivative characterized by a 4-tert-butylbenzoyl group attached to the thiourea core and a 2-(1H-indol-3-yl)ethyl substituent. Thioureas are versatile scaffolds in medicinal chemistry due to their hydrogen-bonding capabilities and structural adaptability, which enable interactions with biological targets such as enzymes or receptors . The indole moiety in this compound is notable for its prevalence in bioactive molecules, contributing to interactions with hydrophobic pockets in proteins.

Properties

IUPAC Name

4-tert-butyl-N-[2-(1H-indol-3-yl)ethylcarbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-22(2,3)17-10-8-15(9-11-17)20(26)25-21(27)23-13-12-16-14-24-19-7-5-4-6-18(16)19/h4-11,14,24H,12-13H2,1-3H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBPJOOSQRGKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-tert-butylbenzoyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiourea moiety, which is known for its ability to form hydrogen bonds, enhancing its interaction with biological targets. The presence of a bulky tert-butyl group increases its lipophilicity, potentially improving bioavailability compared to simpler thioureas. Its molecular formula is C21H24N2OSC_{21}H_{24}N_2OS, with a molecular weight of 368.49 g/mol.

Biological Activities

Recent studies have highlighted several key biological activities associated with thiourea derivatives, including:

  • Antimicrobial Activity : Thiourea compounds have shown significant antimicrobial effects against various pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating inhibition against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms. For example, compounds have been evaluated against human leukemia and breast cancer cell lines, showing promising IC50 values ranging from 1.5 to 20 µM .
  • Anti-inflammatory Effects : Some studies report that thiourea derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α. These effects were observed in human cell lines treated with various concentrations of the compounds .
  • Antioxidant Activity : The antioxidant potential of these compounds has also been evaluated, with some derivatives demonstrating significant free radical scavenging activity .

Antimicrobial Evaluation

A study synthesized several indole-derived thioureas, including this compound. The compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was further elucidated through assays targeting bacterial topoisomerases .

Anticancer Activity

In a comprehensive study assessing the anticancer properties of thiourea derivatives, this compound was shown to selectively inhibit the growth of cancer cell lines. The findings suggested that the compound interferes with key signaling pathways involved in tumor progression .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus, E. coli
AnticancerIC50 values between 1.5 - 20 µM in various lines
Anti-inflammatoryInhibition of IL-6 and TNF-α
AntioxidantSignificant free radical scavenging

Scientific Research Applications

1-(4-tert-butylbenzoyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea has been studied for its various biological activities, including:

  • Anticancer Properties : Thiourea derivatives are known for their potential anticancer effects. Research indicates that modifications in the thiourea structure can enhance selectivity and potency against specific cancer cell lines.
  • Antimicrobial Activity : The compound has shown promising results in inhibiting microbial growth, indicating its potential as an antimicrobial agent.
  • TRPV1 Antagonism : Similar thiourea analogues have been investigated for their ability to act as antagonists at the TRPV1 receptor, which is involved in pain sensation and inflammation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is critical for optimizing its biological activity. Research has shown that variations in the thiourea structure can significantly influence binding affinity to biological targets, such as enzymes or receptors. For instance, the introduction of halogen substituents on phenyl rings has been linked to enhanced antagonistic activity against TRPV1 receptors .

Case Study 1: Anticancer Activity

In a study examining various thiourea derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly against breast cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common pathogens. The study utilized disc diffusion methods and minimum inhibitory concentration (MIC) assays to assess efficacy. Findings demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiourea derivatives with indole or substituted benzoyl groups exhibit diverse biological activities influenced by their substituents. Below is a systematic comparison based on structural variations, synthesis, physicochemical properties, and bioactivity.

Structural Analogues and Substituent Effects

The substituent on the benzoyl/aryl group significantly impacts biological activity and physicochemical properties. Key analogues include:

Compound Name Substituent (R) Molecular Formula Key Activity (EC50 or MIC) Reference
1-(3,4-Dichlorophenyl)-3-[2-(indol-3-yl)ethyl]thiourea 3,4-Dichlorophenyl C17H14Cl2N3S Antibacterial (S. aureus)
1-(4-Fluorophenyl)-3-[2-(indol-3-yl)ethyl]thiourea 4-Fluorophenyl C17H15FN3S Anti-HIV-1 (EC50: 5.45 µg/mL)
1-(4-Methylphenyl)-3-[2-(indol-3-yl)ethyl]thiourea 4-Methylphenyl C18H19N3S N/A (structural analog)
1-(4-Bromophenyl)-3-[2-(indol-3-yl)ethyl]thiourea 4-Bromophenyl C17H15BrN3S Anti-HIV-1 (potent)
1-(3,5-Dimethylphenyl)-3-[2-(indol-3-yl)ethyl]thiourea 3,5-Dimethylphenyl C19H21N3S N/A (structural analog)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F, Br) enhance antibacterial and antiviral activities. For instance, the 3,4-dichlorophenyl derivative showed the highest antibacterial activity against S. aureus due to increased electrophilicity and membrane interaction .
  • Bulky substituents (e.g., 4-tert-butylbenzoyl in the target compound) may improve target binding via hydrophobic interactions, though direct evidence is lacking.
  • Anti-HIV activity correlates with π-π stacking and hydrogen bonding. The 4-fluorophenyl analog binds HIV-1 RT via interactions with Lys101 and Trp229 , while the 4-bromophenyl derivative (compound 79) showed potent inhibition .

Physical Properties :

  • Melting points : Generally high (e.g., 169–190°C for pyrrole carboxylates in ), indicating crystalline stability.
  • Hydrogen bonding : Intramolecular N–H···O/S interactions stabilize the thioamide tautomer, as seen in 1-(4-acetylphenyl)-3-butyrylthiourea .
  • Molecular weight : The target compound (C22H25N3OS, MW: 379.52 g/mol) is bulkier than analogs like the 4-fluorophenyl derivative (MW: 324.43 g/mol), which may affect bioavailability .

Q & A

Q. How can crystallographic data inform the design of derivatives with improved solubility?

  • Methodological Answer : Analyze SC-XRD data (e.g., intermolecular H-bonding, π-π stacking) to identify solubility-limiting motifs. Introduce polar groups (e.g., -OH, -SO3_3H) at non-critical positions while maintaining bioactivity. Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility .

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